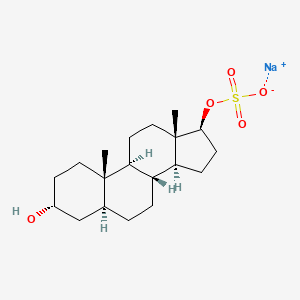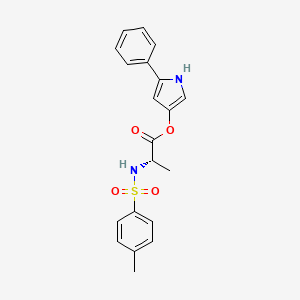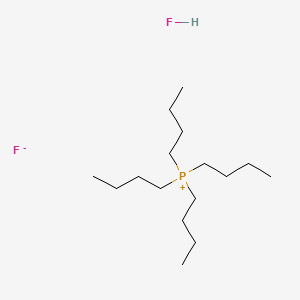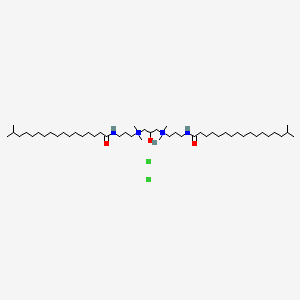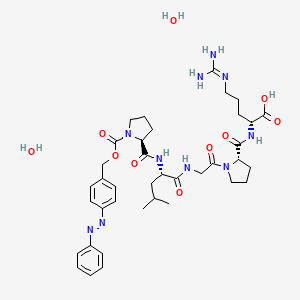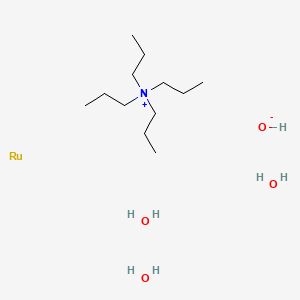
Dehydroxy Bromocelecoxib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dehydroxy Bromocelecoxib and related compounds involves complex chemical reactions, often requiring catalysts for efficiency. For instance, palladium-catalyzed dehydrohalogenative polycondensation and dehydrogenative aminohalogenation of alkenes under molecular oxygen have been developed as effective synthesis methods, highlighting the versatility of brominated compounds in organic synthesis (Wang et al., 2010); (Ji et al., 2013).
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity Evaluation
Analytical Methods Used in Determining Antioxidant Activity A Review
explores various tests to determine antioxidant activity, crucial for studying the effects of compounds like Dehydroxy Bromocelecoxib. This paper reviews detection mechanisms, applicability, and the advantages and disadvantages of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These assays, based on chemical reactions and spectrophotometry, have been applied in antioxidant analysis, potentially applicable to Dehydroxy Bromocelecoxib research for evaluating its antioxidant properties (Munteanu & Apetrei, 2021).
Drug Development and Electrophysiological Techniques
Electrochemical parameters and techniques in drug development, with an emphasis on quinones and related compounds , discusses the use of electrochemical techniques for redox-active drug development, focusing on quinones and related compounds. It emphasizes how electrochemistry provides kinetic and thermodynamic information, potentially applicable to understanding Dehydroxy Bromocelecoxib's mechanism of action and developing new therapeutic strategies based on its redox properties (Hillard et al., 2008).
Biohydrogen Production and Pre-treatment Technologies
Effects of pre-treatment technologies on dark fermentative biohydrogen production A review
examines technologies enhancing biohydrogen production from lignocellulosic materials, potentially applicable to Dehydroxy Bromocelecoxib research for optimizing compound synthesis or degradation processes. This study categorizes pre-treatment technologies into physical, chemical, physicochemical, and biological, which could inform methodologies for preparing or processing Dehydroxy Bromocelecoxib in experimental setups (Bundhoo et al., 2015).
Mécanisme D'action
Target of Action
Dehydroxy Bromocelecoxib is an intermediate in the synthesis of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of these prostaglandins, thereby alleviating symptoms of inflammation and pain .
Mode of Action
Celecoxib, the compound synthesized from Dehydroxy Bromocelecoxib, is a selective noncompetitive inhibitor of COX-2 . This suggests that Dehydroxy Bromocelecoxib might also interact with COX-2, leading to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
Celecoxib, which is synthesized from dehydroxy bromocelecoxib, is known to impact the prostaglandin synthesis pathway by inhibiting the cox-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The pharmacokinetics of a drug molecule can be influenced by various factors, including its molecular weight, chemical structure, and the route of administration . The molecular weight of Dehydroxy Bromocelecoxib is 460.27 , which could influence its absorption and distribution in the body.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dehydroxy Bromocelecoxib can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluorobenzoic acid", "4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluorobenzoic acid is reacted with sodium hydride in dry ethanol to form the corresponding acid salt.", "Step 2: The acid salt is then reacted with 4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one in the presence of a catalytic amount of hydrochloric acid to form the desired intermediate.", "Step 3: Bromine is added to the intermediate in the presence of sodium hydroxide to form the brominated intermediate.", "Step 4: The brominated intermediate is then treated with sodium hydride in dry ethanol to form the final product, Dehydroxy Bromocelecoxib.", "Step 5: The product is isolated by filtration and washed with diethyl ether and water." ] } | |
Numéro CAS |
170570-75-9 |
Nom du produit |
Dehydroxy Bromocelecoxib |
Formule moléculaire |
C₁₇H₁₃BrF₃N₃O₂S |
Poids moléculaire |
460.27 |
Synonymes |
4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
